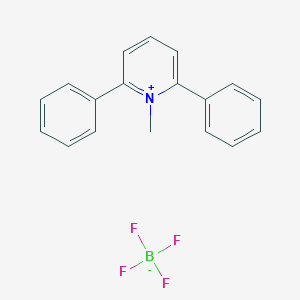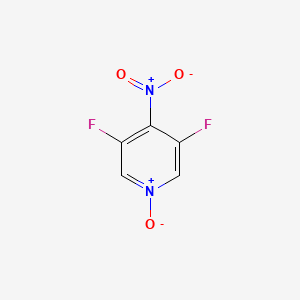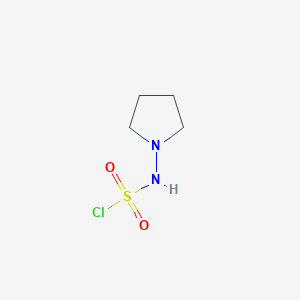
1-Methyl-2,6-diphenylpyridin-1-ium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2,6-diphenylpyridin-1-ium;tetrafluoroborate is a heterocyclic compound with a unique structure that includes a pyridinium core substituted with methyl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2,6-diphenylpyridin-1-ium;tetrafluoroborate typically involves the alkylation of 2,6-diphenylpyridine with methyl iodide in the presence of a base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-2,6-diphenylpyridin-1-ium;tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl or phenyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions may vary, but typical conditions include room temperature to moderate heating and the use of solvents like acetonitrile or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-methylated or de-phenylated compounds
Applications De Recherche Scientifique
1-methyl-2,6-diphenylpyridin-1-ium;tetrafluoroborate has several scientific research applications, including:
Chemistry: Used as a catalyst or reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1-methyl-2,6-diphenylpyridin-1-ium;tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-methyl-2,6-diphenylpyridin-1-ium;tetrafluoroborate include:
- 2,6-diphenylpyridine
- 1-methylpyridinium salts
- Tetrafluoroborate salts of other heterocyclic compounds
Uniqueness
What sets 1-methyl-2,6-diphenylpyridin-1-ium;tetrafluoroborate apart from similar compounds is its unique combination of a pyridinium core with methyl and phenyl substitutions, along with the tetrafluoroborate counterion. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
42590-16-9 |
|---|---|
Formule moléculaire |
C18H16BF4N |
Poids moléculaire |
333.1 g/mol |
Nom IUPAC |
1-methyl-2,6-diphenylpyridin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C18H16N.BF4/c1-19-17(15-9-4-2-5-10-15)13-8-14-18(19)16-11-6-3-7-12-16;2-1(3,4)5/h2-14H,1H3;/q+1;-1 |
Clé InChI |
PJKRGQHJYDHIAT-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.C[N+]1=C(C=CC=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Ethoxy-4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14147445.png)
![N'-[(E)-pyridin-3-ylmethylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14147452.png)

![diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate](/img/structure/B14147461.png)




![2-[(5-{1-[(3-chlorophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14147507.png)

![[5,7-bis(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](cyclopropyl)methanone](/img/structure/B14147532.png)
![Tert-butyl N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]carbamate](/img/structure/B14147540.png)
![[3-(Bromomethyl)tricyclo[3.3.1.1~3,7~]dec-1-yl]methanol](/img/structure/B14147541.png)
![Tert-butyl 4-[(1-phenylethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B14147546.png)
